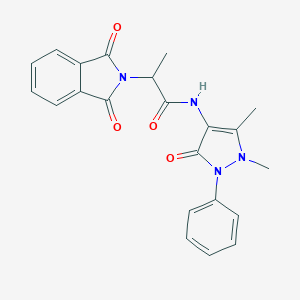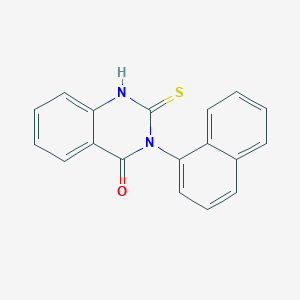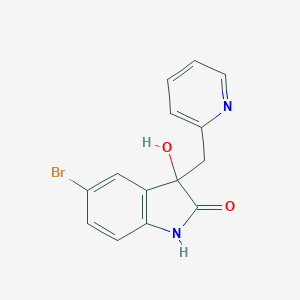![molecular formula C8H6BrN3S B187193 5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol CAS No. 39751-84-3](/img/structure/B187193.png)
5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol is a derivative of 1,2,4-triazole, a class of heterocyclic compounds. Triazoles are known for their superior pharmacological applications and can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures . They exhibit significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
Wissenschaftliche Forschungsanwendungen
Neurobehavioral Research
Triazole derivatives like 5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol have been used in neurobehavioral studies. For instance, a study assessed the effects of a similar compound, 5-phenyl-1,2,4-triazole-3-thiol, on neurobehavioral aspects in rats, indicating its potential application in neuroscience research .
DNA Marker Detection
These compounds have also been utilized in designing probes for the detection of DNA markers. A study mentioned the use of 1H-1,2,4-Triazole-3-thiol in creating a surface-enhanced Raman scattering-based probe for fast and accurate DNA marker detection .
Antimicrobial Activity
Research has shown that triazole derivatives exhibit antimicrobial properties. A screening study revealed that certain triazole compounds displayed promising antibacterial activity against pathogens like Staphylococcus epidermidis and Acinetobacter baumannii .
Biological Activity Studies
The triazole moiety is known for its biological activities. Studies have synthesized and evaluated heterocyclic 1,2,4-triazole derivatives for various biological activities, highlighting their importance in medicinal chemistry .
Synthetic Chemistry
Due to their ability to accommodate a broad range of substituents, triazoles and their derivatives are significant in synthetic chemistry for constructing diverse novel bioactive molecules .
Medicinal Chemistry
Triazoles are crucial in medicinal chemistry due to their structural characteristics and potential bioactivity. They serve as a core structure for developing new therapeutic agents .
Wirkmechanismus
Target of Action
The compound 5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol belongs to the class of 1,2,4-triazoles, which are known for their diverse pharmacological activities Similar compounds have been reported to exhibit anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of biological targets, including enzymes and receptors involved in these pathways.
Mode of Action
It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Given the broad range of pharmacological activities associated with similar compounds, it can be inferred that this compound may interact with multiple biochemical pathways, potentially influencing cellular processes such as inflammation, oxidative stress, viral replication, and cancer cell proliferation .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide valuable insights into the potential ADME properties of this compound, which can impact its bioavailability and therapeutic efficacy.
Result of Action
Similar compounds have been reported to exhibit neurotoxic effects that disrupt spatial learning and memory performance and induce a depressive state . These effects suggest that the compound may have significant impacts on neurological function and behavior.
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can influence the activity and stability of similar compounds .
Eigenschaften
IUPAC Name |
5-(2-bromophenyl)-1,2-dihydro-1,2,4-triazole-3-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3S/c9-6-4-2-1-3-5(6)7-10-8(13)12-11-7/h1-4H,(H2,10,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLYSRWJOIGDAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=S)NN2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356149 |
Source


|
| Record name | 5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39751-84-3 |
Source


|
| Record name | 5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

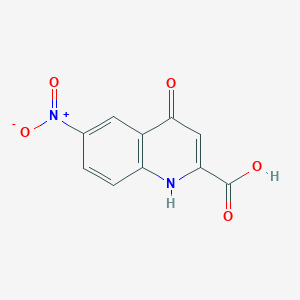
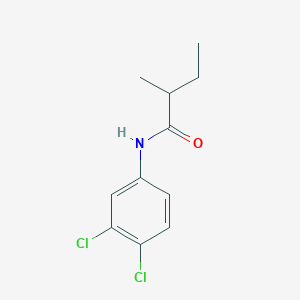
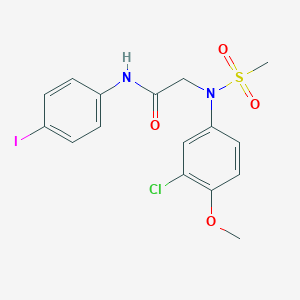
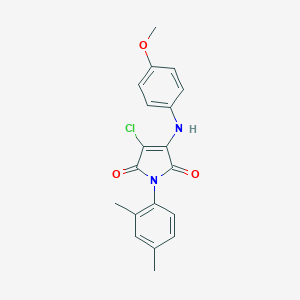
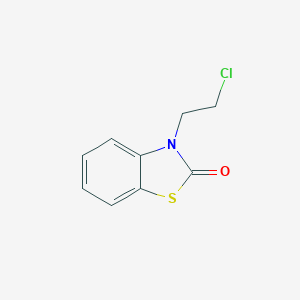
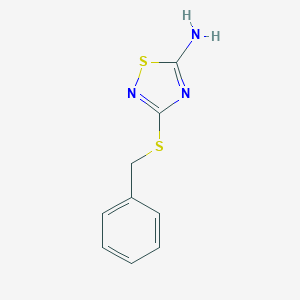
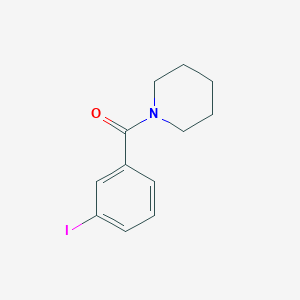
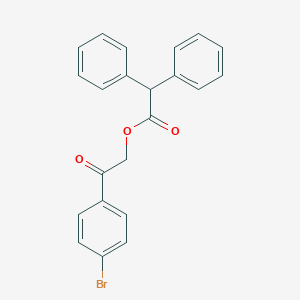
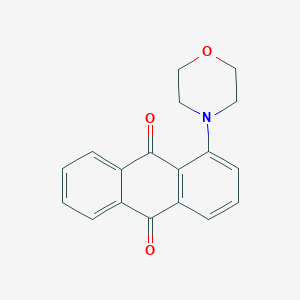
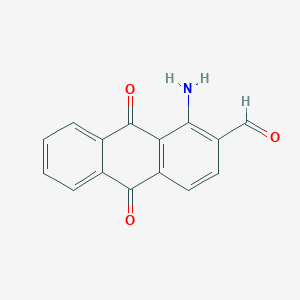
![2-(benzylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B187124.png)
